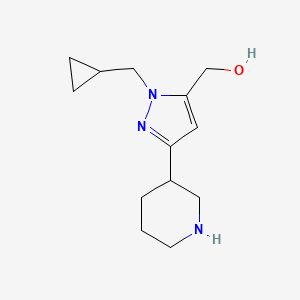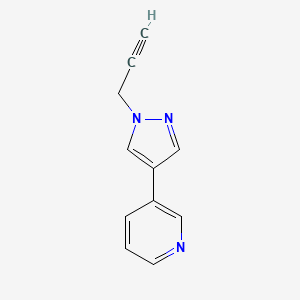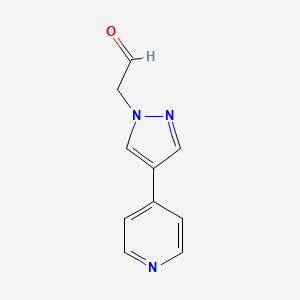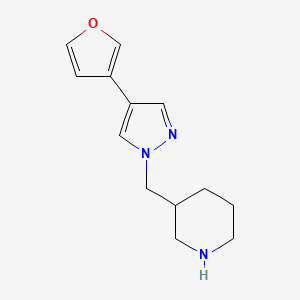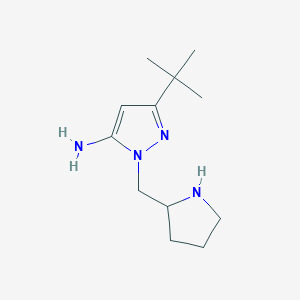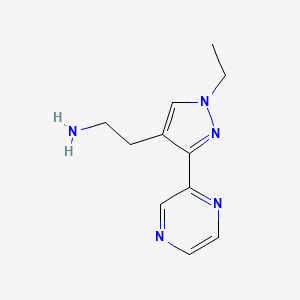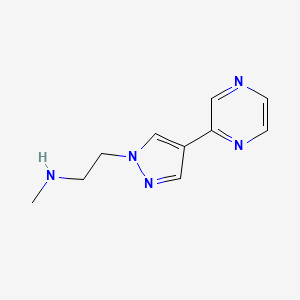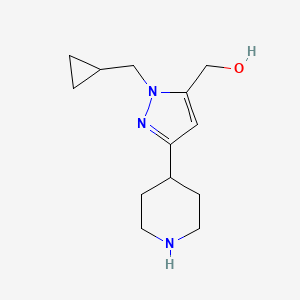
(1-(cyclopropylmethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol
Vue d'ensemble
Description
(1-(cyclopropylmethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol, also known as CPMP, is a synthetic compound that has been used in a range of scientific research applications. It is a derivative of pyrazole, a five-membered heterocyclic ring that is composed of three carbon atoms and two nitrogen atoms. CPMP has been studied for its potential as a drug for the treatment of certain diseases, as well as its ability to act as a ligand for various proteins.
Applications De Recherche Scientifique
Pharmaceutical Reference Standards
(1-(cyclopropylmethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol: is used in the development of pharmaceutical reference standards. These standards are crucial for ensuring the quality and purity of pharmaceutical compounds. They serve as a benchmark for analytical methods used in the validation and testing of drugs .
Antimicrobial Agents
Derivatives of this compound have shown promising results as antimicrobial agents. They have been evaluated for their efficacy against various microbial strains, and certain derivatives have demonstrated potent activity, making them candidates for further drug development .
Research Use Only (RUO) Compounds
The compound is also categorized under RUO, indicating that it is used for non-clinical research purposes. This includes laboratory research, chemical analysis, and scientific experimentation that is not intended for direct therapeutic use or diagnostic purposes .
Organoheterocyclic Compound Synthesis
As an organoheterocyclic compound, it is used in the synthesis of more complex chemical structures. These structures are often found in pharmaceuticals, agrochemicals, and dyes, showcasing the compound’s versatility in scientific research .
Impurity Analysis
In the pharmaceutical industry, impurity analysis is critical. This compound is used as an impurity reference material in the analysis of other drugs, such as antihistamines and psychostimulants. It helps in identifying and quantifying impurities that may affect drug safety and efficacy .
Chemical Education and Training
Due to its diverse applications, this compound is also used in educational settings. It provides a practical example for students and researchers to understand the synthesis, analysis, and application of complex organic molecules in real-world scenarios .
Propriétés
IUPAC Name |
[2-(cyclopropylmethyl)-5-piperidin-4-ylpyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c17-9-12-7-13(11-3-5-14-6-4-11)15-16(12)8-10-1-2-10/h7,10-11,14,17H,1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATFLXRBORWSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3CCNCC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclopropylmethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




